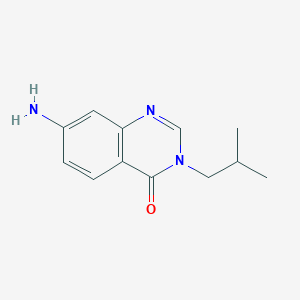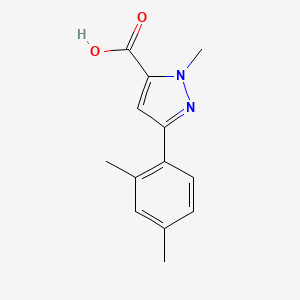
7-Amino-3-isobutylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Amino-3-isobutylquinazolin-4(3H)-one” is a specialty chemical . It’s also known as “7-AMINO-3-(2-METHYLPROPYL)QUINAZOLIN-4-ONE”, “ALBB-031774”, “MFCD31583454”, “AKOS032954954”, “LS-11571”, and "7-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one" .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H15N3O .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 217.27 .Wissenschaftliche Forschungsanwendungen
1. Antimalarial Agent Development
- 7-Amino-3-isobutylquinazolin-4(3H)-one derivatives have shown potential as inhibitors of malaria digestive vacuole plasmepsins, crucial in treating malaria. These compounds exhibit growth inhibition of Plasmodium falciparum, suggesting their effectiveness as antimalarial agents (Rasina et al., 2016).
2. Anticancer Activity
- Novel derivatives of this compound have been synthesized and evaluated for anticancer activity. These compounds showed selectivity for cancer cells, indicating their potential in developing anti-cancerous drugs (Kubica et al., 2018).
3. Cerebroprotective Properties
- Derivatives of this compound have been synthesized and shown cerebroprotective properties. They are promising for further research in treating neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin et al., 2022).
4. Antimicrobial and Antitubercular Evaluation
- This compound derivatives have shown efficacy against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. This highlights their potential as antimicrobial and antitubercular agents (Anand et al., 2011).
5. Potential Treatment for SARS-CoV-2 and MERS-CoV
- Studies on 2-Aminoquinazolin-4(3H)-one derivatives, closely related to this compound, indicate potent inhibitory effects against SARS-CoV-2 and MERS-CoV. This suggests their potential as treatments for these viral infections (Lee et al., 2021).
Eigenschaften
IUPAC Name |
7-amino-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-5-9(13)3-4-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBWOPPFMNBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2451011.png)
![methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2451012.png)
![(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451013.png)
![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)


![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2451021.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2451022.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)

![2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol](/img/structure/B2451030.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)